molecular formula C14H13N3O2S3 B2408195 Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate CAS No. 890947-68-9

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate

Cat. No.: B2408195
CAS No.: 890947-68-9
M. Wt: 351.46
InChI Key: GPGBWPMCMNMARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Properties

IUPAC Name

ethyl 2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S3/c1-3-19-12(18)10-7-21-13(16-10)17-14-15-9-5-4-8(20-2)6-11(9)22-14/h4-7H,3H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGBWPMCMNMARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromoacetate under basic conditions to form the thiazole-4-carboxylate core. This intermediate is then reacted with 6-(methylthio)benzo[d]thiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate consists of a thiazole ring and a benzo[d]thiazole moiety, with an ethyl carboxylate functional group. The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing aromatic aldehydes and thiazolidine derivatives.
  • Microwave-Assisted Synthesis : Enhancing yields and reducing reaction times for similar compounds.

The structural complexity allows for modifications that could enhance biological activity, as indicated by studies on related thiazole derivatives which show promising results against various cancer cell lines and microbial strains .

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, including:

  • Bacillus subtilis
  • Escherichia coli

Research indicates that certain thiazole derivatives exhibit IC50 values in the low micromolar range against these microorganisms, indicating potent antimicrobial activity .

Anticancer Activity

This compound has potential as an anticancer agent. Studies have documented that thiazole derivatives can inhibit the proliferation of cancer cell lines, such as:

  • MCF7 (breast cancer cell line)

The mechanism of action often involves interaction with specific cellular targets, leading to apoptosis in cancer cells . Molecular docking studies further elucidate the binding modes of these compounds to their targets, enhancing our understanding of their efficacy .

Synthesis and Evaluation of Related Compounds

A study published in the Chemistry & Biology Interface journal synthesized a series of ethyl thiazole derivatives and evaluated their antimicrobial properties. The findings indicated that compounds with specific substituents exhibited higher activity against bacterial strains compared to others .

Compound NameStructureAntimicrobial Activity
Ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazoleStructureEffective against Bacillus subtilis
Ethyl 2-amino-thiazoleStructureModerate activity against E. coli

Advances in Benzothiazole Derivatives

Recent reviews highlight advancements in synthesizing benzothiazole-based compounds for tuberculosis treatment, showcasing the broader applicability of thiazole derivatives in tackling infectious diseases . The structural similarities suggest that this compound could also be explored for similar applications.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Benzothiazole: Another thiazole derivative with a wide range of applications in medicinal chemistry.

    Thiazole-4-carboxylate: A related compound with similar structural features.

Uniqueness

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate is unique due to the presence of both the methylthio and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Biological Activity

Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate (CAS No. 890947-32-7) is a compound of interest within the thiazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H17_{17}N3_3O2_2S3_3
  • Molecular Weight : 427.6 g/mol
  • Structure : The compound features a thiazole core substituted with a benzo[d]thiazole moiety and an ethyl carboxylate group, which contribute to its biological properties.

Antitumor Activity

This compound has been evaluated for its antitumor activity against various cancer cell lines. In studies conducted by the National Cancer Institute (NCI), compounds from the thiazole series exhibited significant cytotoxic effects. For instance, related thiazole derivatives demonstrated GI50_{50} values as low as 0.08 µM against leukemia cell lines, indicating potent antitumor potential .

Antimicrobial Properties

Research has indicated that thiazole derivatives possess antimicrobial and antifungal activities. This compound has shown promise as an antimicrobial agent against various pathogens, including Mycobacterium tuberculosis. The compound's structural features may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation and microbial resistance. The thiazole core is crucial for maintaining biological activity, as modifications to this structure often result in diminished efficacy .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Thiazole Core : Reaction of 2-aminothiazole with ethyl 2-bromoacetate.
  • Coupling Reaction : Reaction with 6-(methylthio)benzo[d]thiazole-2-amine using a coupling agent like EDCI to form the final product.

This compound is utilized in various research domains:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Microbiology : Investigating its potential as an antibiotic against resistant strains.

Study on Antitumor Activity

A study published in 1999 evaluated several thiazole derivatives for their antitumor activity against 60 human tumor cell lines. The findings highlighted that certain analogs exhibited remarkable activity across multiple cancer types, suggesting that structural modifications could enhance efficacy against specific tumors .

Study on Antimicrobial Activity

Recent research focused on the antimicrobial properties of thiazoles, including this compound, demonstrated significant inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reaching sub-micromolar levels . This positions the compound as a candidate for further development in treating tuberculosis.

Q & A

How can the synthesis of Ethyl 2-((6-(methylthio)benzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate be optimized to improve yield and purity?

Methodological Answer:

  • Stepwise Functionalization : Utilize a multi-step approach to construct the benzothiazole and thiazole rings separately. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) can be synthesized via reactions with thiourea derivatives under anhydrous conditions, followed by deprotection .
  • Catalytic Systems : Employ transition metal catalysts (e.g., PdCl₂ for Stille couplings) to facilitate cross-coupling reactions, as demonstrated in the synthesis of related thiazole-carboxylate derivatives .
  • Purification : Use silica gel chromatography for intermediates and recrystallization (e.g., from ethanol or DMF/water mixtures) for final products to achieve >95% purity .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze the compound’s structure by verifying key signals:
    • Benzothiazole protons (δ 7.5–8.5 ppm for aromatic protons).
    • Thiazole ring protons (δ 6.5–7.5 ppm).
    • Ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with peaks corresponding to [M+H]⁺ or [M+Na]⁺ ions .
  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) to assess purity (>98%) and retention time consistency .

How should in vitro assays be designed to evaluate the compound’s biological activity against therapeutic targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test cytochrome P450 (CYP) inhibition using luciferin-based probes (e.g., Luciferin-2J2/4F12) in multiwell plate formats. Measure IC₅₀ values via luminescence decay .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Cytotoxicity Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Compare results to structurally similar derivatives to identify SAR trends .

What strategies resolve contradictions in structure-activity relationship (SAR) data for thiazole derivatives?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize analogs with controlled modifications (e.g., methylthio vs. nitro groups at the benzothiazole 6-position) to isolate electronic/steric effects .
  • Computational Modeling : Perform DFT calculations to compare molecular electrostatic potentials (MEPs) and HOMO-LUMO gaps. Correlate with experimental IC₅₀ values to validate binding hypotheses .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify context-dependent activity patterns .

How can molecular docking studies predict interactions between this compound and targets like CYP2J2 or acetylcholinesterase?

Methodological Answer:

  • Target Preparation : Retrieve crystal structures (e.g., CYP2J2 PDB: 4RXG) and perform energy minimization using software like AutoDock Vina .
  • Docking Parameters :
    • Grid box centered on the heme iron (CYP enzymes) or catalytic triad (acetylcholinesterase).
    • Exhaustiveness = 20, num_modes = 10 .
  • Validation : Compare docking poses with known inhibitors (e.g., rivastigmine for acetylcholinesterase) to assess binding mode plausibility. Use RMSD <2.0 Å as a cutoff .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reagent Compatibility : Replace hygroscopic reagents (e.g., POCl₃) with stable alternatives (e.g., T3P® for amide coupling) to improve reproducibility .
  • Solvent Selection : Transition from DMF (hard to remove) to acetonitrile or ethyl acetate for easier solvent recovery .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

How can metabolic stability of this compound be assessed using in vitro models?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
  • Metabolite Identification : Perform HR-MS/MS to detect hydroxylated or demethylated metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.